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molecular formula C6H8O2 B1581325 3-Methoxycyclopent-2-enone CAS No. 4683-50-5

3-Methoxycyclopent-2-enone

Cat. No. B1581325
M. Wt: 112.13 g/mol
InChI Key: DTWCFCILAJVNPE-UHFFFAOYSA-N
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Patent
US07531696B2

Procedure details

Magnesium turnings 2.1 g (0.086 mole) were added to 50 ml diethyl ether with stirring. 1-Bromo-4-methyl-3-pentene 10 g (0.061 mole) was added dropwise over 30 minutes. The reaction was allowed to warm from 25° C. to 40° C. during the addition and aged for 30 minutes. A solution of 3-Methoxy-2-cyclopenten-1-one, 10 g (0.089 mole) in diethyl ether was added at 25° C. The resulting mixture was aged 30 minutes then quenched with 20% aqueous acetic acid (50 ml). The organic layer was dried over sodium sulfate, filtered and distilled to give 6.6 g (65% yield) of 3-(4-methyl-3-pentenyl)-2-cyclopenten-1-one.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH:5]=[C:6]([CH3:8])[CH3:7].CO[C:11]1[CH2:15][CH2:14][C:13](=[O:16])[CH:12]=1>C(OCC)C>[CH3:7][C:6]([CH3:8])=[CH:5][CH2:4][CH2:3][C:11]1[CH2:15][CH2:14][C:13](=[O:16])[CH:12]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCCC=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm from 25° C. to 40° C. during the addition
WAIT
Type
WAIT
Details
The resulting mixture was aged 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
then quenched with 20% aqueous acetic acid (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=CCCC1=CC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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